molecular formula C9H11F2NO2S B13565864 Ethyl2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate

Ethyl2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate

Cat. No.: B13565864
M. Wt: 235.25 g/mol
InChI Key: MYPCOOIJYJIUSN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate is a fluorinated thiazole derivative characterized by a 1,3-thiazole core substituted with an ethyl group at the 4-position and a difluoroacetate ester moiety at the 2-position. Its structure combines the electron-withdrawing effects of fluorine atoms with the steric and electronic properties of the ethyl-substituted thiazole, influencing reactivity and biological interactions .

Properties

Molecular Formula

C9H11F2NO2S

Molecular Weight

235.25 g/mol

IUPAC Name

ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate

InChI

InChI=1S/C9H11F2NO2S/c1-3-6-5-15-7(12-6)9(10,11)8(13)14-4-2/h5H,3-4H2,1-2H3

InChI Key

MYPCOOIJYJIUSN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)C(C(=O)OCC)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate typically involves the reaction of 4-ethyl-1,3-thiazole with ethyl difluoroacetate under specific conditions. The reaction may require the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The difluoroacetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The difluoroacetate moiety may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate can be contextualized by comparing it to analogous compounds, focusing on substituent variations, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Difluoroacetate Derivatives

Compound Name Substituents on Thiazole/Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate 4-ethyl C9H11F2NO2S 235.25* Agrochemical/pharmaceutical intermediate (inferred)
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate 2-amino C7H8F2N2O2S 222.21 Synthetic intermediate for antibiotics
Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate 2,5-dichloro C7H6Cl2F2O2S 276.10 High-purity lab reagent
Ethyl [(4-phenyl-1,3-thiazol-2-yl)amino]acetate 4-phenyl, 2-amino C13H13N3O2S 283.33 Antimicrobial research
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate 3-chlorophenyl (non-thiazole) C10H9ClF2O2 234.63 Colorless liquid; agrochemical intermediate
Ethyl difluoroacetate None (parent compound) C4H6F2O2 136.08 Solvent; microsphere synthesis

*Calculated based on analogous structures.

Key Observations:

Chlorinated derivatives (e.g., 2,5-dichloro-thiazole) exhibit higher molecular weights and may serve as robust intermediates in halogenated compound synthesis . Amino-substituted thiazoles (e.g., 2-amino) are pivotal in cephalosporin antibiotic synthesis, highlighting the role of nitrogen-containing groups in biological activity .

Thiazole vs. Phenyl Core :

  • Thiazole-based difluoroacetates (e.g., target compound) are distinct from phenyl-substituted analogs (e.g., Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate) due to the heterocyclic sulfur and nitrogen atoms, which confer unique electronic properties and metabolic stability .

Synthetic Utility :

  • The parent compound, Ethyl difluoroacetate , is widely used in fluorination reactions to introduce difluoroacetyl groups into complex molecules, such as pyrrazolo-pyrimidine derivatives .
  • Thiazole derivatives are often synthesized via condensation reactions between thioureas and α-halo ketones, followed by fluorination using reagents like IF5-Et3N-3HF .

Physical Properties :

  • Ethyl difluoroacetate is a volatile liquid (boiling point: 97°C), whereas thiazole derivatives are typically solids or high-boiling liquids due to increased molecular complexity .

Research Findings and Implications

  • Biological Activity: Amino-substituted thiazoles (e.g., 2-amino-1,3-thiazol-4-yl derivatives) demonstrate antimicrobial and anti-inflammatory properties, suggesting that the target compound’s ethyl group could modulate similar pathways with reduced polarity .
  • Stability : Chlorinated thiazoles (e.g., 2,5-dichloro) show greater thermal stability, making them suitable for high-temperature reactions, whereas ethyl-substituted analogs may prioritize solubility in organic solvents .
  • Industrial Applications : Ethyl difluoroacetate’s role in microsphere synthesis underscores the broader utility of difluoroacetate esters in controlled-release drug delivery systems .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate?

  • Methodology : The compound can be synthesized via multi-step reactions. A general approach involves:

Thiazole ring formation : Reacting substituted thioamides with α-bromo-keto esters (e.g., ethyl 4-bromo-3-oxobutanoate) in absolute ethanol under reflux (1–2 hours). The intermediate thiazole derivative is isolated via ether extraction and dried over anhydrous Na₂SO₄ .

Esterification : The difluoroacetate group can be introduced by reacting the thiazole intermediate with ethyl difluoroacetate precursors. Ethyl difluoroacetate is typically synthesized via esterification of difluoroacetic acid with ethanol under acidic catalysis, though solvent choice (e.g., water) and catalyst optimization (e.g., Ru/ZrO₂·xH₂O) are critical for yield .

  • Key reagents : Benzothioamide derivatives, α-bromo-keto esters, difluoroacetic acid, ethanol.
  • Validation : Microanalysis (C, H, N) should align with theoretical values within 0.4% .

Q. How is the structural integrity of ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate validated?

  • Methodology :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the presence of the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and difluoroacetate group (δ ~4.2–4.5 ppm for ethyl ester protons) .
  • IR : Detect ester C=O stretching (~1740 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹) .
  • Microanalysis : Elemental analysis (C, H, N, S) must match theoretical compositions within ±0.4% .
  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement. Parameters include anisotropic displacement, hydrogen bonding, and twinning correction (if applicable). Data-to-parameter ratios >10:1 ensure reliability .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during synthesis?

  • Methodology :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole formation, while water minimizes side reactions in hydrogenation steps .
  • Catalyst screening : For esterification, Ru/ZrO₂·xH₂O improves yield (up to 85%) under H₂ pressure (5–10 atm). Avoid chloride ions, which deactivate catalysts .
  • Temperature control : Reflux at 70–80°C balances reaction rate and byproduct suppression. Lower temperatures (25–40°C) are preferred for oxidation-sensitive intermediates .

Q. What analytical strategies resolve contradictions in spectral data for this compound?

  • Case study :
  • Discrepancy in ¹³C NMR : If the difluoroacetate carbonyl signal deviates from expected δ ~160 ppm, perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare theoretical vs. experimental shifts.
  • Microanalysis outliers : Recheck combustion conditions (e.g., oxygen flow rate) or consider alternative purification (e.g., column chromatography over recrystallization) .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

  • Methodology :
  • Graph-set analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).
  • SHELXL refinement : Apply restraints for disordered fluorine atoms. Validate using PLATON’s ADDSYM to check for missed symmetry .
  • Example : The thiazole N and ester O atoms may form C(4) chains, stabilizing the lattice. Compare with similar thiazole esters (e.g., ethyl 2-phenylthiazole-4-yl acetate) .

Q. What computational approaches predict the biological activity of this compound?

  • Methodology :
  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51 for antifungal studies). Set grid boxes to encompass active sites (e.g., 20 ų around heme iron).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å acceptable) and hydrogen bond occupancy (>50% indicates strong interactions) .

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